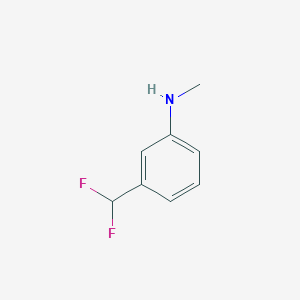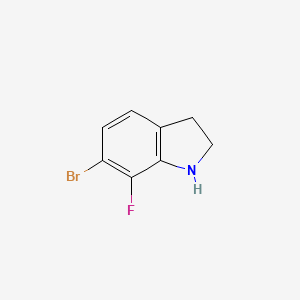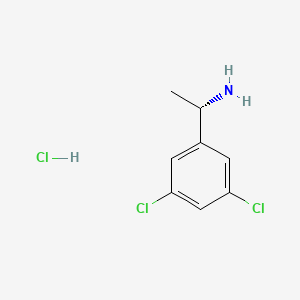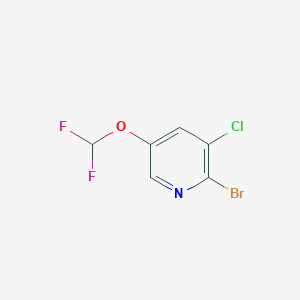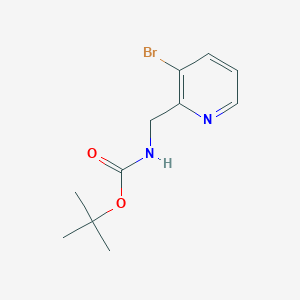
tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 3-position of the pyridine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate typically begins with 3-bromopyridine and tert-butyl carbamate.
Reaction Conditions: The reaction involves the formation of a carbamate linkage through nucleophilic substitution. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, making it a better nucleophile.
Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and solvents.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels required for industrial applications.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can yield pyridine N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential intermediate in the synthesis of drugs and therapeutic agents.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate involves its interaction with various molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions and the nature of the reactants.
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate: A positional isomer with the bromine atom at the 4-position.
tert-Butyl ((3-chloropyridin-2-yl)methyl)carbamate: A similar compound with a chlorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom at the 3-position of the pyridine ring in tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate imparts unique reactivity and selectivity in chemical reactions.
- The compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl N-[(3-bromopyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYWJFUINWMOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzhydryl-N-propan-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6591821.png)
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
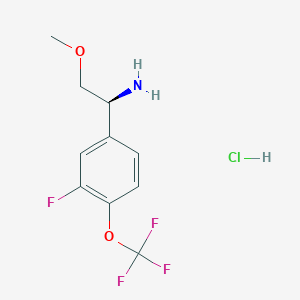
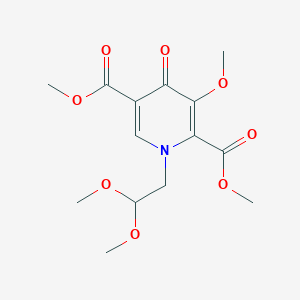
![N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride](/img/structure/B6591845.png)
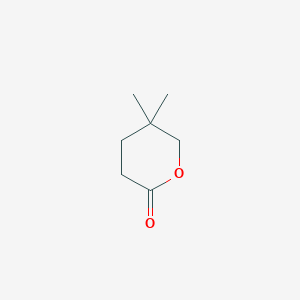
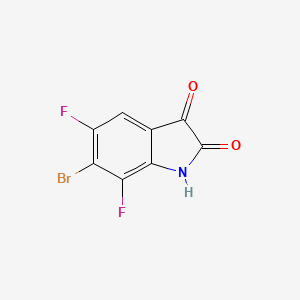
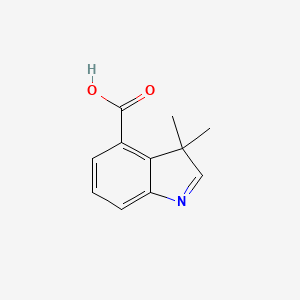
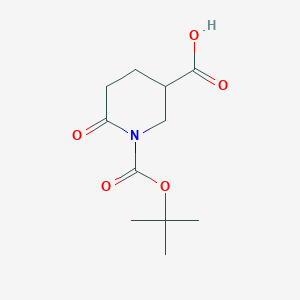
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)
